![molecular formula C14H16ClNO B2828897 1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol CAS No. 2361644-84-8](/img/structure/B2828897.png)
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol is an organic compound that features a chloro group, a naphthalene ring, and an amino alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol can be synthesized through a multi-step process:
Naphthalene Derivative Preparation: The synthesis begins with the preparation of a naphthalene derivative, typically through Friedel-Crafts alkylation or acylation.
Amination: The naphthalene derivative is then subjected to amination using methylamine under controlled conditions to introduce the amino group.
Chlorination: The resulting compound undergoes chlorination using thionyl chloride or phosphorus trichloride to introduce the chloro group.
Alcohol Formation: Finally, the compound is treated with a suitable base, such as sodium hydroxide, to form the alcohol group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Major Products
Oxidation: Formation of 1-[methyl(naphthalen-1-yl)amino]propan-2-one.
Reduction: Formation of 3-[methyl(naphthalen-1-yl)amino]propan-2-ol.
Substitution: Formation of 1-Hydroxy-3-[methyl(naphthalen-1-yl)amino]propan-2-ol.
科学研究应用
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on cellular pathways and potential therapeutic benefits.
作用机制
The mechanism of action of 1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the amino alcohol moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Chloro-3-[methyl(phenyl)amino]propan-2-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-Chloro-3-[ethyl(naphthalen-1-yl)amino]propan-2-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol is unique due to the presence of the naphthalene ring, which can enhance its aromaticity and potential interactions with biological targets. The combination of the chloro group and the amino alcohol moiety also provides a versatile platform for further chemical modifications and applications.
属性
IUPAC Name |
1-chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-16(10-12(17)9-15)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDCHEFXHPSOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CCl)O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
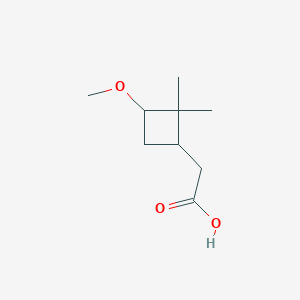
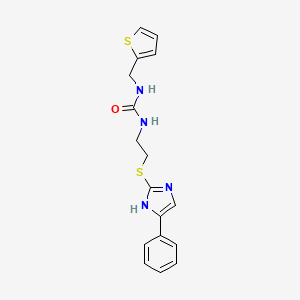
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)
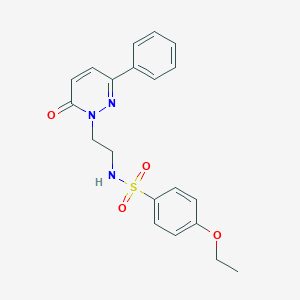
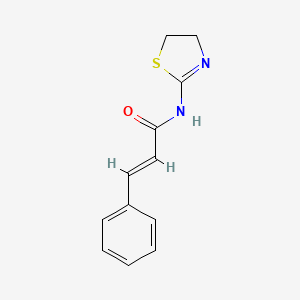
![2,4-diethyl 5-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2828823.png)
![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)
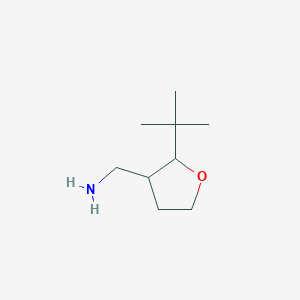
![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)
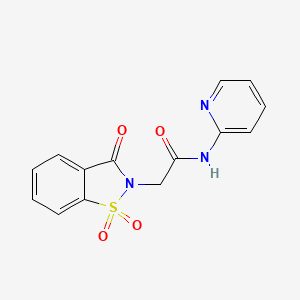
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)
![(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2828832.png)
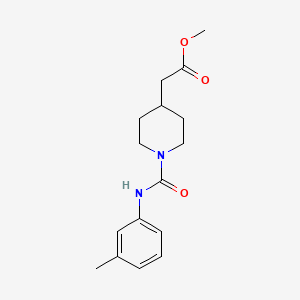
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2828836.png)
